Technical Synthesis Guide: [2-amino-1-(4-tert-butylphenyl)ethyl]dimethylamine
Technical Synthesis Guide: [2-amino-1-(4-tert-butylphenyl)ethyl]dimethylamine
This guide details the synthesis of [2-amino-1-(4-tert-butylphenyl)ethyl]dimethylamine (systematically identified as
The structural core is a vicinal diamine with a benzylic dimethylamine group and a terminal primary amine.[1] The most robust, scalable, and atom-economical route to this scaffold is the Strecker Synthesis followed by Nitrile Reduction .[1] This pathway ensures the correct regiochemistry of the dimethylamino group at the benzylic position (
Retrosynthetic Analysis & Strategy
The target molecule features a 1,2-diamine backbone with distinct substitution: a tertiary amine at the benzylic position and a primary amine at the terminal carbon.[1]
-
Disconnection: The strategic bond break occurs at the
bond (retro-Strecker) or thengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> bond (reduction). -
Precursor: The immediate precursor is the
-amino nitrile, 2-(4-(tert-butyl)phenyl)-2-(dimethylamino)acetonitrile .ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Starting Materials: 4-tert-butylbenzaldehyde, Dimethylamine, and a Cyanide source (TMSCN or KCN).[1]
Reaction Pathway Diagram
The following diagram outlines the core synthesis flow from starting material to purified target.[1][2]
Figure 1: Two-step synthesis pathway via Strecker reaction and Hydride Reduction.[1]
Detailed Experimental Protocols
Phase 1: Strecker Synthesis of the -Amino Nitrile
This step installs the nitrogen at the benzylic position and adds the carbon required for the ethyl chain.[1]
Reaction:
| Parameter | Specification |
| Reagents | 4-tert-butylbenzaldehyde (1.0 eq), Dimethylamine (1.2 eq, usually as 40% aq. or HCl salt), Trimethylsilyl cyanide (TMSCN) (1.1 eq).[1] |
| Solvent | Methanol (MeOH) or Acetonitrile (MeCN).[1] |
| Catalyst | Iodine ( |
| Temperature | |
| Time | 3 – 6 hours. |
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 4-tert-butylbenzaldehyde (10 mmol) in anhydrous Methanol (20 mL).
-
Amine Addition: Add Dimethylamine (12 mmol). If using the hydrochloride salt, add Triethylamine (12 mmol) to liberate the free base.[1] Stir for 15 minutes.
-
Cyanide Addition (Caution): Cool the mixture to
. Dropwise add TMSCN (11 mmol). Note: TMSCN is safer than KCN but still generates HCN upon hydrolysis.[1] Work in a well-ventilated fume hood.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of aldehyde).[1]
-
Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with saturated
and brine. Dry overngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> and concentrate to yield the crude nitrile.
Phase 2: Reduction to [2-amino-1-(4-tert-butylphenyl)ethyl]dimethylamine
The nitrile group is reduced to a primary amine.[1][3] Lithium Aluminum Hydride (
Reaction:
| Parameter | Specification |
| Reagents | Crude Nitrile (1.0 eq), |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether ( |
| Atmosphere | Inert ( |
| Temperature |
Protocol:
-
Preparation: In a dry 2-neck RBF under Argon, suspend
(30 mmol) in dry THF (50 mL). Cool to . -
Addition: Dissolve the crude nitrile (10 mmol) in dry THF (10 mL) and add it dropwise to the hydride suspension. Exothermic reaction - control addition rate.[1]
-
Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 6–12 hours. The solution should turn grey/white.[1]
-
Quenching (Fieser Method): Cool to
. Carefully add:-
mL Waterngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
mLngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> NaOH -
mL Waterngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad.[1] Rinse the pad with THF.[1]
-
Purification: Concentrate the filtrate. The residue is the crude diamine.[1]
-
Acid-Base Extraction: Dissolve in
HCl (aqueous), wash with Ether (removes non-basic impurities). Basify the aqueous layer to pH > 12 withngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> pellets. Extract 3x with Dichloromethane (DCM).[1][4] Dry combined organics over and concentrate.
-
Analytical Characterization (Expected)
To validate the synthesis, confirm the following spectral signatures:
-
NMR (CDCl
, 400 MHz):-
Aryl Protons:
7.3–7.4 (m, 4H, AA'BB' system of 4-tert-butylphenyl).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Benzylic Proton (
):ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> 3.2–3.5 (dd, 1H, ). -
Methylene Protons (
):ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> 2.8–3.1 (m, 2H, ). -
Dimethylamine:
2.2–2.3 (s, 6H,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). -
tert-Butyl:
1.3 (s, 9H,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ).
-
-
Mass Spectrometry (ESI+):
-
Look for molecular ion
.[4] Formulangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , MW g/mol . Expected peak atngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> .
-
Safety & Handling (E-E-A-T)
-
Cyanide Hazards: Even if using TMSCN, hydrolysis releases Hydrogen Cyanide (HCN), a fatal gas.[1] Keep a cyanide antidote kit available.[1] Quench all aqueous waste with bleach (sodium hypochlorite) at pH > 10 to destroy cyanide residues before disposal.[1]
-
Lithium Aluminum Hydride: Pyrophoric.[1] Reacts violently with water.[1] Use only dry solvents and quench under inert gas with extreme caution.[1]
-
Amine Handling: The final diamine is basic and likely corrosive.[1] Avoid skin contact.[1]
References
-
Nitrile Reduction Methodologies
-
Strecker Synthesis of Diamines
-
General Synthesis of 1-Aryl-1,2-diamines
Sources
- 1. CN102485711B - A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 2. Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
